Irbesartan D4
Overview
Description
Irbesartan is an angiotensin II receptor blocker (ARB) used to treat hypertension and delay the progression of diabetic nephropathy . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, irbesartan relaxes the blood vessels, lowers blood pressure, and increases the supply of blood and oxygen to the heart .
Synthesis Analysis
A new synthetic route to prepare 4′- ((2-butyl-4-oxo-1,3-diazaspiro [4.4]non-1-en-3-yl)methyl)- [1,1′-biphenyl]-2-carbonitrile (5), an intermediate of irbesartan, has been developed . This method uses low-cost and commercially available glycine methyl ester as the starting material, which avoids the use of highly toxic cyanide .
Molecular Structure Analysis
Irbesartan is a tetrazole derivative and antihypertensive drug that has two interconvertible structures, 1H- and 2H-tautomers . The difference between them lies in the protonation of the tetrazole ring .
Chemical Reactions Analysis
The crystallization process to obtain different crystal forms has been extensively explored as a strategy to improve the limited bioavailability imposed by poorly water-soluble drugs . Irbesartan has been found to react with nitrous acid to produce Irbesartan Oxime .
Physical And Chemical Properties Analysis
Irbesartan’s physical-chemical properties have been discussed in terms of its description, names, formulae, elemental composition, appearance, and therapeutic uses . More detailed information about its physical and chemical properties may be found in the referenced literature .
Scientific Research Applications
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Simultaneous Determination of Irbesartan and Hydrochlorothiazide in Human Plasma
- Scientific Field : Biochemical Sciences
- Application Summary : This study describes a novel method for the simultaneous estimation of Irbesartan and hydrochlorothiazide in human plasma using liquid-liquid extraction technique .
- Methods of Application : The method uses electro spray ionization in negative mode for Irbesartan and hydrochlorothiazide using triple quadrupole mass spectrometry where Irbesartan D4 and Hydrochlorothiazide 13C 15N2 D2 were used as an internal standard .
- Results : The calibration curve was linear (r2 > 0.99) over the concentration range of 10-5000 ng/mL for Irbesartan and 1-500 ng/mL for hydrochlorothiazide. The intra-day and inter-day precisions were less than 15% and the accuracy was all within ±15% (at LLOQ level ±20%) .
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Cyclodextrin Complexed Lipid Nanoparticles of Irbesartan for Oral Applications
- Scientific Field : Pharmaceutical Technology
- Application Summary : This research aimed to design, develop, and characterize the cyclodextrin complexed Irbesartan loaded solid lipid nanoparticles for enhanced solubility, sustained release behavior, and improved bioavailability through oral administration .
- Methods of Application : Solid complexes were prepared by the coacervation followed by lyophilization method and characterized for drug content, inclusion efficiency, solubility, and in vitro dissolution .
- Results : The optimized solid lipid nanoparticles formulation showed particle size, polydispersity index, zeta potential, assay, and entrapment efficiency of 257.6 ± 5.1 nm, 0.21 ± 0.03, −30.5 ± 4.1 mV, 99.8 ± 2.5, and 93.7 ± 2.5%, respectively .
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Pharmacokinetic Studies
- Scientific Field : Pharmacology
- Application Summary : Irbesartan D4 is often used as an internal standard in pharmacokinetic studies to measure the concentration of Irbesartan in biological samples .
- Methods of Application : The method involves the extraction of Irbesartan and Irbesartan D4 from the biological sample, followed by analysis using liquid chromatography-mass spectrometry .
- Results : The results provide information about the absorption, distribution, metabolism, and excretion of Irbesartan, which is crucial for understanding its therapeutic effects and side effects .
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Formulation of Solid Dispersions
- Scientific Field : Pharmaceutical Sciences
- Application Summary : This study aimed to improve the solubility and dissolution of Irbesartan, a poorly soluble drug, using solid dispersion techniques .
- Methods of Application : Different polymers were used as carriers at various concentrations to prepare solid dispersion formulations through the solvent evaporation method .
- Results : All the prepared formulations provided a significant increase in solubility as well as dissolution .
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Clinical Trials
- Scientific Field : Clinical Pharmacology
- Application Summary : Irbesartan has been extensively studied in clinical trials, where it has shown clinically significant dose-related reductions in blood pressure in patients with mild-to-moderate hypertension .
- Methods of Application : The clinical trials involved randomized, placebo-controlled studies to examine the relationship between Irbesartan dose and blood pressure lowering .
- Results : The results demonstrated a clear relationship between dose and antihypertensive response, and full 24-hour blood pressure control with once-daily Irbesartan .
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Clinical Overview of Irbesartan
- Scientific Field : Clinical Pharmacology
- Application Summary : Irbesartan is an angiotensin II receptor (AT 1 subtype) antagonist that has been extensively studied in the Bristol-Myers Squibb/Sanofi clinical development program .
- Methods of Application : The clinical trials involved randomized, placebo-controlled studies to examine the relationship between Irbesartan dose and blood pressure lowering .
- Results : The results demonstrated a clear relationship between dose and antihypertensive response, and full 24-hour blood pressure control with once-daily Irbesartan .
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Cyclodextrin Complexed Lipid Nanoparticles of Irbesartan for Oral Applications
- Scientific Field : Pharmaceutical Technology
- Application Summary : This research aimed to design, develop, and characterize the cyclodextrin complexed Irbesartan loaded solid lipid nanoparticles for enhanced solubility, sustained release behavior, and improved bioavailability through oral administration .
- Methods of Application : Solid complexes were prepared by the coacervation followed by lyophilization method and characterized for drug content, inclusion efficiency, solubility, and in vitro dissolution .
- Results : The optimized solid lipid nanoparticles formulation showed particle size, polydispersity index, zeta potential, assay, and entrapment efficiency of 257.6 ± 5.1 nm, 0.21 ± 0.03, −30.5 ± 4.1 mV, 99.8 ± 2.5, and 93.7 ± 2.5%, respectively .
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Dose-Related Antihypertensive Effects of Irbesartan in Patients
- Scientific Field : Clinical Pharmacology
- Application Summary : Two multicenter, double-blind, placebo-controlled, parallel group studies were conducted to evaluate the efficacy, safety, pharmacokinetics, and pharmacodynamics of the angiotensin II receptor (AT 1 subtype) antagonist Irbesartan .
- Methods of Application : The clinical trials involved randomized, placebo-controlled studies to examine the relationship between Irbesartan dose and blood pressure lowering .
- Results : The results demonstrated a clear relationship between dose and antihypertensive response, and full 24-hour blood pressure control with once-daily Irbesartan .
Safety And Hazards
properties
IUPAC Name |
2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSHYTLCDANDAN-WQKXEYJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670085 | |
Record name | 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Irbesartan-D4 | |
CAS RN |
1216883-23-6 | |
Record name | 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.